Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and activities.
Nitrophenyl Compounds: These compounds contain a nitrophenyl group, which can influence their reactivity and biological activity.
Uniqueness
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the condensation of appropriate precursors. The general structure consists of a tetrahydropyrimidine core with a nitrophenyl substituent, which is known to influence its biological properties. The synthesis typically involves the reaction of 3-nitroaniline with suitable enones or aldehydes under acidic or basic conditions to yield the desired product.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit antiviral properties, particularly against HIV. For instance, a related compound was shown to inhibit the HIV-1 integrase enzyme with an IC50 value of 0.65 µM, suggesting that structural modifications could enhance antiviral efficacy . However, it was noted that some derivatives did not demonstrate significant anti-HIV activity below cytotoxic concentrations in cell cultures.
Antimicrobial Properties
The biological importance of pyrimidine derivatives extends to antimicrobial activity. Compounds containing the pyrimidine moiety have been reported to exhibit significant antibacterial effects against pathogens like E. coli and S. aureus. The presence of nitro groups in the aromatic ring has been associated with increased antimicrobial potency .
Anticancer Potential
Recent studies have explored the anticancer properties of tetrahydropyrimidine derivatives. For example, compounds similar to Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo have been evaluated for their ability to inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies suggest that specific substitutions on the tetrahydropyrimidine core can enhance cytotoxic effects against various cancer cell lines .
Case Study 1: HIV Integrase Inhibition
A study focusing on N-(4-fluorophenyl)-6-methyl derivatives demonstrated that certain modifications led to effective inhibition of HIV integrase. The most active compound in this series exhibited an IC50 value comparable to known inhibitors, highlighting the potential for developing new antiviral agents based on this scaffold .
Case Study 2: Antimicrobial Activity
In a comparative study of various pyrimidine derivatives, it was found that compounds with nitrophenyl substitutions showed enhanced activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .
Data Tables
Activity | Compound | IC50/Activity Level |
---|---|---|
HIV Integrase Inhibition | N-(4-fluorophenyl)-6-methyl derivative | IC50 = 0.65 µM |
Antibacterial Activity | Prop-2-en-1-yl 6-methyl derivative | Moderate against E. coli |
Anticancer Activity | Various tetrahydropyrimidine derivatives | Significant cytotoxicity |
Properties
IUPAC Name |
prop-2-enyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-3-7-23-14(19)12-9(2)16-15(20)17-13(12)10-5-4-6-11(8-10)18(21)22/h3-6,8,13H,1,7H2,2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYDIDYECMRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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